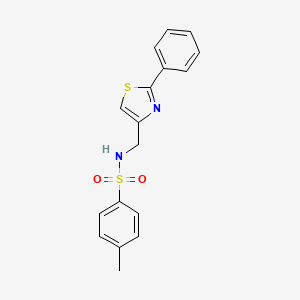
4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives, including 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involved the combination of thiazole and sulfonamide, groups known for their antibacterial activity .Molecular Structure Analysis
The molecular structure of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide was characterized using 1H NMR, 13C NMR, and HRMS . The structure includes a thiazole ring, a nitrogen heterocycle with flexible substitutive site .Chemical Reactions Analysis
The chemical reactions of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide have been studied in the context of its fungicidal activities . The compound has shown sensitivity to various fungi, including C. lunata, B. cinerea, and S. sclerotiorum .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide are characterized by its molecular formula (C17H16N2O2S2) and molecular weight (344.45).Applications De Recherche Scientifique
Fungicidal Activity
Fungal infections pose a significant threat to crops, leading to reduced yields and economic losses. Researchers have explored the fungicidal potential of this compound and its derivatives . Notably, 2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide (5c) demonstrated remarkable bioactivity against several plant pathogenic fungi, including Curvularia lunata, Botrytis cinerea, and Sclerotinia sclerotiorum. Its EC50 values were 20.8 mg/L, 24.6 mg/L, and 9.5 mg/L, respectively. This compound could serve as a novel fungicide to protect crops from devastating fungal infections.
Antibacterial Potential
Combining thiazole and sulfonamide groups has yielded promising antibacterial agents. Analogous compounds containing the thiazole moiety have shown antibacterial activity . Further exploration of this compound’s antibacterial properties could contribute to the development of effective therapeutic strategies against bacterial infections.
Mécanisme D'action
While the exact mechanism of action of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is not fully understood, it has been found to exhibit potent antibacterial activity when used in conjunction with the cell-penetrating peptide octaarginine . The compound has shown faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
Orientations Futures
The future directions for the research on 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide could involve further exploration of its antibacterial and fungicidal activities . There is also potential for the design and discovery of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives as novel fungicides .
Propriétés
IUPAC Name |
4-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-13-7-9-16(10-8-13)23(20,21)18-11-15-12-22-17(19-15)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSGUYIQYGGHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide](/img/structure/B2904872.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2904873.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)
![N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2904877.png)

![3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2904881.png)
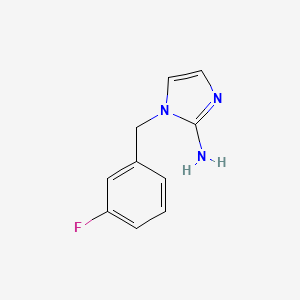
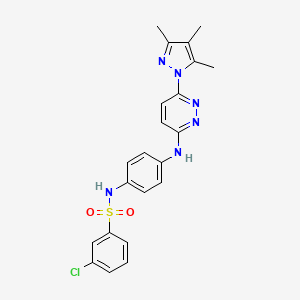
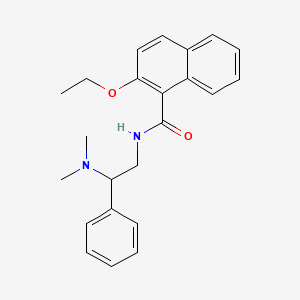
![2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide](/img/structure/B2904889.png)
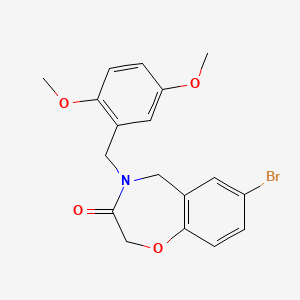
![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)
